molecular formula C12H12N2O3S2 B12117240 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B12117240
M. Wt: 296.4 g/mol
InChI Key: DQLUEQRPYQBMMX-UHFFFAOYSA-N
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Description

    Reagents: 1,3-propanesultone

    Conditions: Basic medium, room temperature

    Product: 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the thiolane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Preparation of Quinazolinone Core

      Reagents: Anthranilic acid, formamide

      Conditions: Heating under reflux

      Product: 2-aminobenzamide

  • Step 2: Formation of the Sulfanyl Group

      Reagents: Thiourea, hydrogen peroxide

      Conditions: Acidic medium, controlled temperature

      Product: 2-sulfanylquinazolinone

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      Conditions: Mild temperature, solvent medium

      Products: Sulfoxides, sulfones

  • Reduction: : The quinazolinone core can be reduced to form dihydroquinazolinones.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, low temperature

      Products: Dihydroquinazolinones

  • Substitution: : The thiolane ring can undergo nucleophilic substitution reactions.

      Reagents: Alkyl halides, acyl chlorides

      Products: Substituted thiolanes

Scientific Research Applications

3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiolane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate
  • 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetic acid
  • 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)benzonitrile

Uniqueness

Compared to similar compounds, 3-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-1lambda6-thiolane-1,1-dione stands out due to its unique combination of the quinazolinone core and the thiolane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C12H12N2O3S2/c15-11-9-3-1-2-4-10(9)13-12(18)14(11)8-5-6-19(16,17)7-8/h1-4,8H,5-7H2,(H,13,18)

InChI Key

DQLUEQRPYQBMMX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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